1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a methylazetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol typically involves the following steps:
Azetidin-3-ol Formation: The nitrophenol derivative is then reacted with a suitable azetidinone precursor under basic conditions to form the azetidin-3-ol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro-nitrophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidin-3-ol moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidin-3-ol moiety.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Contains a similar difluoro-nitrophenyl group but has a different core structure.
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is unique due to the presence of both the difluoro-nitrophenyl group and the azetidin-3-ol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
919357-37-2 |
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Molecular Formula |
C10H10F2N2O3 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C10H10F2N2O3/c1-10(15)4-13(5-10)9-7(11)2-6(14(16)17)3-8(9)12/h2-3,15H,4-5H2,1H3 |
InChI Key |
WAUMIVOZZDZFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
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